molecular formula C18H14FN7O2S B2441583 N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide CAS No. 1904010-04-3

N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide

Cat. No. B2441583
CAS RN: 1904010-04-3
M. Wt: 411.42
InChI Key: SDNIQUDLSIFECP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bipyridinyl group, a fluoro-substituted benzenesulfonamide group, and a tetrazole group. These groups are known to confer various properties to the compound, such as fluorescence, biological activity, and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is obtained .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (bipyridinyl and benzene) could contribute to the stability of the molecule. The tetrazole group, being a heterocycle with high nitrogen content, could contribute to the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the tetrazole group is known to participate in various reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity. The tetrazole group could contribute to the compound’s acidity .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Benzenesulfonamides have been synthesized and biochemically evaluated for their potential as inhibitors in various biochemical pathways. For example, sulfonamide derivatives have been studied for their high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, showcasing their utility in investigating pathophysiological roles of specific pathways after neuronal injury (S. Röver et al., 1997).

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes highlights the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies provide insight into the molecular interactions with DNA and the potential therapeutic applications against various cancers (M. González-Álvarez et al., 2013).

Luminescence and Antibacterial Properties

The synthesis of new metal complexes based on sulfamethoxazole, incorporating N-containing auxiliary ligands, has demonstrated structure diversity, luminescence, and antibacterial properties. These compounds have been characterized through X-ray crystal diffraction, spectroscopy, and other methods, highlighting their potential in creating optical materials and antibacterial agents (Xun Feng et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing tetrazole groups can be explosive under certain conditions .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O2S/c19-16-4-3-14(9-15(16)18-23-25-26-24-18)29(27,28)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNIQUDLSIFECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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